N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with 3,5-dimethyl and 4-phenyl groups, linked via an ethyl chain to a 4-(trifluoromethoxy)benzenesulfonamide moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to π-π stacking and hydrogen-bonding interactions, making it a candidate for therapeutic or material science applications.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S/c1-14-19(16-6-4-3-5-7-16)15(2)26(25-14)13-12-24-30(27,28)18-10-8-17(9-11-18)29-20(21,22)23/h3-11,24H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRBXNPEXIWGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a phenyl group and two methyl groups at positions 3 and 5, alongside an ethyl linkage and a trifluoromethoxy benzenesulfonamide moiety. The structural uniqueness contributes to its potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₂₁F₃N₄O₂S |
| Molecular Weight | 405.45 g/mol |
| Solubility | Soluble in organic solvents; moderate aqueous solubility |
| Stability | Stable under normal laboratory conditions |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that pyrazole derivatives can inhibit various Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the sulfonamide group enhances its interaction with bacterial enzymes, potentially leading to effective antimicrobial action .
Anti-inflammatory Effects
The compound has shown potential in inhibiting inflammatory pathways. Pyrazole derivatives are known to modulate the activity of cyclooxygenases (COX), which play a crucial role in the inflammatory response. In vitro studies have reported that related compounds significantly reduce pro-inflammatory cytokine production, suggesting therapeutic applications in treating inflammatory diseases .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast (MCF7), lung (A549), and leukemia (HL60) cell lines. The compound's mechanism of action may involve apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Cytotoxicity Evaluation :
- Inhibition of Enzymatic Activity :
- Mechanistic Insights :
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Pyrazole Ring :
- The initial step often includes the condensation of hydrazine with a suitable diketone to form the pyrazole core.
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Introduction of Substituents :
- Subsequent steps involve alkylation to introduce the ethyl group and trifluoromethoxy substitution on the aromatic ring.
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Final Amidation :
- The final product is obtained through amidation with benzenesulfonic acid derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional similarities to other sulfonamide- and heterocycle-containing derivatives allow for comparative analysis based on substituent effects, electronic properties, and synthetic strategies. Below is a detailed comparison with compounds from the evidence:
Core Heterocyclic Modifications
- Pyrazole vs. Triazole/Triazole-Thiones: The target compound’s pyrazole core differs from triazole derivatives (e.g., compounds [7–9] in ), which exhibit tautomerism between thione and thiol forms. However, triazole-thiones (e.g., compounds [7–9]) display unique tautomeric equilibria, which may influence solubility and reactivity .
Substituent Effects :
The 3,5-dimethyl and 4-phenyl groups on the pyrazole ring increase steric bulk and aromaticity compared to simpler pyrazole derivatives. In contrast, triazole-thiones in feature 2,4-difluorophenyl and sulfonylphenyl substituents, which introduce halogen-based electronic effects and enhanced polarity .
Sulfonamide Functionalization
Trifluoromethoxy vs. Halogen/Unsubstituted Groups :
The 4-(trifluoromethoxy)benzenesulfonamide group in the target compound provides a strong electron-withdrawing effect, increasing acidity (pKa) of the sulfonamide proton compared to analogs with unsubstituted (X = H) or halogenated (X = Cl, Br) sulfonyl groups (e.g., compounds [1–3] in ). This could enhance interactions with basic residues in enzymatic targets .Comparison with Patent Derivatives :
The sulfonamide in (e.g., Example 53) incorporates a pyrazolo[3,4-d]pyrimidin core and fluoro-substituted aromatic systems, highlighting divergent strategies for optimizing bioactivity. The target compound’s ethyl-linked pyrazole-sulfonamide architecture may offer improved conformational flexibility relative to rigid fused-ring systems .
Data Tables
Table 1: Structural and Functional Comparison
Research Implications
- The trifluoromethoxy group may improve blood-brain barrier penetration relative to halogenated analogs .
- The pyrazole-ethyl linker could reduce metabolic degradation compared to triazole-thiones, which undergo tautomerism-dependent reactivity .
- Further studies should explore its activity in enzyme inhibition (e.g., carbonic anhydrase) or as a kinase modulator, leveraging sulfonamide and heterocyclic pharmacophores .
Q & A
Q. How can chemical engineering principles improve large-scale synthesis of this compound?
Q. What role does the trifluoromethoxy group play in photostability, and how can this be quantified?
- Methodology : Conduct accelerated UV stability studies (ICH Q1B guidelines) with LC-MS degradation profiling. Compare with des-fluoro analogs to isolate the group’s contribution. Use quantum yield calculations to predict photodegradation pathways .
Data Interpretation & Theoretical Frameworks
Q. How can contradictory spectral data (e.g., NMR vs. IR) be reconciled during structural elucidation?
Q. What theoretical frameworks guide the study of this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
